Cas no 143526-67-4 (Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI))

Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI) structure
143526-67-4 structure
Product name:Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI)
CAS No:143526-67-4
MF:C51H64N4O13
MW:941.072860000001
CID:147210
PubChem ID:135511050

Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI)
    • 3'-Hydroxy-5'-(4-tert-butyl-1-piperazinyl)benzoxazinorifamycin
    • 143526-67-4
    • [(4-tert-butylpiperazin-1-yl)-tetrahydroxy-methoxy-heptamethyl-trioxo-[?]yl] acetate
    • Inchi: InChI=1S/C51H64N4O13/c1-24-14-13-15-25(2)49(63)53-40-44(61)36-35(39-47(40)67-34-23-31(22-32(57)38(34)52-39)54-17-19-55(20-18-54)50(8,9)10)37-46(29(6)43(36)60)68-51(11,48(37)62)65-21-16-33(64-12)26(3)45(66-30(7)56)28(5)42(59)27(4)41(24)58/h13-16,21-24,26-28,33,41-42,45,52,57-60H,17-20H2,1-12H3/b14-13+,21-16+,25-15-,53-40+/t24-,26+,27+,28+,33-,41-,42+,45+,51-/m0/s1
    • InChI Key: URNORBBFFRWRLJ-ZASCUIBRSA-N
    • SMILES: CC(O[C@@H]1[C@H](C)[C@@H](OC)C=CO[C@@]2(C(=O)C3=C(C(=C(C4C(=O)C(C5OC6=CC(N7CCN(C(C)(C)C)CC7)=CC(O)=C6NC=5C3=4)=NC(=O)C(C)=CC=C[C@H](C)[C@H](O)[C@@H](C)[C@@H](O)[C@H]1C)O)C)O2)C)=O |c:54,t:9,56,&1:3,4,6,12,53,55,57,59,61|

Computed Properties

  • Exact Mass: 940.446988
  • Monoisotopic Mass: 940.446988
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 68
  • Rotatable Bond Count: 5
  • Complexity: 2090
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 226

Experimental Properties

  • Density: 1.359
  • Boiling Point: 1044.103°C at 760 mmHg
  • Flash Point: 585.252°C
  • Refractive Index: 1.63

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd